molecular formula C23H19IN2O5 B14920934 4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid

4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid

Cat. No.: B14920934
M. Wt: 530.3 g/mol
InChI Key: HZDDUFIXSVNPKW-QFEZKATASA-N
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Description

4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID is a complex organic compound with the molecular formula C23H19IN2O5 It is characterized by the presence of benzoyloxy, ethoxy, and iodophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzoyloxy)-3-ethoxy-5-iodobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy and iodophenyl groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C23H19IN2O5

Molecular Weight

530.3 g/mol

IUPAC Name

4-[(2Z)-2-[(4-benzoyloxy-3-ethoxy-5-iodophenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C23H19IN2O5/c1-2-30-20-13-15(14-25-26-18-10-8-16(9-11-18)22(27)28)12-19(24)21(20)31-23(29)17-6-4-3-5-7-17/h3-14,26H,2H2,1H3,(H,27,28)/b25-14-

InChI Key

HZDDUFIXSVNPKW-QFEZKATASA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N\NC2=CC=C(C=C2)C(=O)O)I)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)I)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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